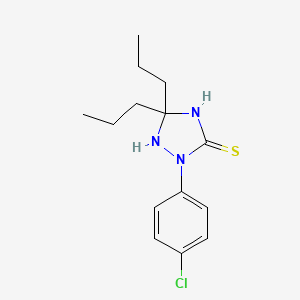

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione, commonly known as CPTT, is a chemical compound with potential applications in the field of medicine and pharmacology. It belongs to the class of triazolidine-3-thione derivatives and has been the subject of extensive research in recent years.

Applications De Recherche Scientifique

Antimicrobial Activity

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione: has been studied for its potential as an antimicrobial agent. The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a candidate for treating bacterial infections and could be particularly useful against strains that have developed resistance to conventional antibiotics .

Anticancer Properties

Research has indicated that derivatives of triazolidine-thione exhibit anticancer activities. By inducing apoptosis and inhibiting cell proliferation, compounds like 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione could be used in the development of new cancer therapies, especially for tumors that are resistant to current treatments .

Antioxidant Effects

The triazolidine-thione moiety is known to possess antioxidant properties, which are crucial in protecting cells from oxidative stress. This compound could be used in scientific studies to explore new antioxidant therapies, potentially contributing to the treatment of diseases caused by oxidative damage .

Anti-inflammatory Applications

Due to its chemical structure, 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione may also serve as an anti-inflammatory agent. It could be incorporated into research for developing medications that treat chronic inflammatory diseases without the side effects associated with steroidal anti-inflammatory drugs .

Enzyme Inhibition

This compound could act as an inhibitor for certain enzymes that are involved in disease processes. By binding to the active sites of these enzymes, it can impede their function, which is a valuable trait in the design of drugs for conditions like Alzheimer’s disease, where enzyme activity is a key factor .

Agricultural Chemical Research

In agriculture, 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione could be explored for its use as a pesticide or herbicide. Its potential to disrupt the life cycle of pests or inhibit the growth of weeds could lead to the development of new, more effective agricultural chemicals .

Mécanisme D'action

Target of Action

Similar compounds such as pyraclostrobin are known to target the botrytis cinerea and alternaria alternata .

Mode of Action

Compounds with similar structures, like chlorfenapyr, work by disrupting the production of adenosine triphosphate .

Biochemical Pathways

Related compounds like ddt are known to undergo various transformations in the environment, leading to changes in their isomeric composition .

Pharmacokinetics

Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

Related compounds like ddt have been studied for their environmental fate, showing remarkable changes and shifts in their isomeric composition due to environmental processes .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3S/c1-3-9-14(10-4-2)16-13(19)18(17-14)12-7-5-11(15)6-8-12/h5-8,17H,3-4,9-10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCBXTCEVYECNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984726 |

Source

|

| Record name | 2-(4-Chlorophenyl)-5,5-dipropyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione | |

CAS RN |

6623-07-0 |

Source

|

| Record name | 2-(4-Chlorophenyl)-5,5-dipropyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5719976.png)

![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)

![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)

![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)

![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)

![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)